4-Fluorobenzenesulphonic acid monohydrate
Overview
Description
4-Fluorobenzenesulphonic acid monohydrate is a chemical compound characterized by a benzene ring substituted with a fluorine atom and a sulphonyl group, along with a water molecule of crystallization. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzenesulphonic acid monohydrate can be synthesized through the sulfonation of 4-fluorobenzene. The reaction typically involves treating 4-fluorobenzene with concentrated sulfuric acid at elevated temperatures. The reaction conditions are carefully controlled to ensure the formation of the monohydrate form.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 4-fluorobenzene is continuously fed into a reactor containing concentrated sulfuric acid. The reaction mixture is maintained at high temperatures and pressures to optimize yield and purity. The product is then crystallized to obtain the monohydrate form.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzenesulphonic acid monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation: Formation of 4-fluorobenzenesulphonic acid.
Reduction: Formation of 4-fluorobenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorobenzenesulphonic acid monohydrate is widely used in scientific research due to its unique properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications extend to the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism by which 4-Fluorobenzenesulphonic acid monohydrate exerts its effects depends on the specific application. In organic synthesis, it acts as a sulphonating agent, introducing the sulphonyl group into organic molecules. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
4-Fluorobenzenesulphonic acid monohydrate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to other benzenesulphonic acids. Similar compounds include:
Benzenesulphonic acid: Lacks the fluorine atom.
4-Chlorobenzenesulphonic acid: Contains a chlorine atom instead of fluorine.
4-Nitrobenzenesulphonic acid: Contains a nitro group instead of fluorine.
These compounds differ in their reactivity and applications due to the different substituents on the benzene ring.
Properties
IUPAC Name |
4-fluorobenzenesulfonic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVCYJOVKZUHKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-24-0 | |
Record name | Benzenesulfonic acid, 4-fluoro-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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